5-Hydroxypyren-4-yl dimethyl phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxypyren-4-yl dimethyl phosphate is a chemical compound with the molecular formula C18H15O5P. It is known for its unique structure, which includes a pyrene moiety and a phosphate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxypyren-4-yl dimethyl phosphate typically involves the phosphorylation of 5-hydroxypyrene. This can be achieved through a reaction with dimethyl chlorophosphate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxypyren-4-yl dimethyl phosphate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phosphate group can be reduced under specific conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like alkoxides or amines can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield pyrene-4-one derivatives, while substitution reactions can produce various functionalized pyrene derivatives .
Wissenschaftliche Forschungsanwendungen
5-Hydroxypyren-4-yl dimethyl phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: It can be employed in studies involving fluorescence due to the pyrene moiety’s fluorescent properties.
Industry: Used in the production of materials with specific optical and electronic properties
Wirkmechanismus
The mechanism of action of 5-Hydroxypyren-4-yl dimethyl phosphate involves its interaction with specific molecular targets. The phosphate group can participate in phosphorylation reactions, which are crucial in various biological processes. The pyrene moiety can intercalate with DNA, making it useful in studies related to genetic material .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azamethiphos: Another organophosphate compound with different applications.
Fenpyroximate: A phenoxypyrazole compound used as an acaricide.
Uniqueness
5-Hydroxypyren-4-yl dimethyl phosphate is unique due to its combination of a pyrene moiety and a phosphate group, which imparts distinct chemical and physical properties. This makes it versatile for various applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
15052-42-3 |
---|---|
Molekularformel |
C18H15O5P |
Molekulargewicht |
342.3 g/mol |
IUPAC-Name |
(5-hydroxypyren-4-yl) dimethyl phosphate |
InChI |
InChI=1S/C18H15O5P/c1-21-24(20,22-2)23-18-14-8-4-6-12-10-9-11-5-3-7-13(17(18)19)15(11)16(12)14/h3-10,19H,1-2H3 |
InChI-Schlüssel |
HWCHZQZBNHUGGP-UHFFFAOYSA-N |
Kanonische SMILES |
COP(=O)(OC)OC1=C(C2=CC=CC3=C2C4=C(C=CC=C41)C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.